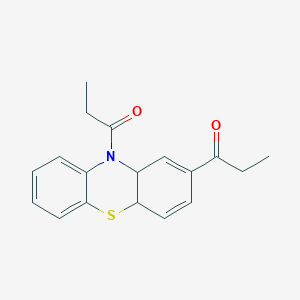

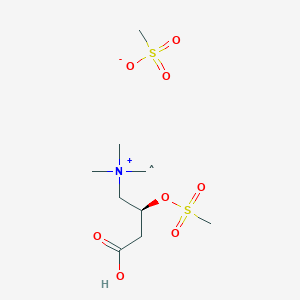

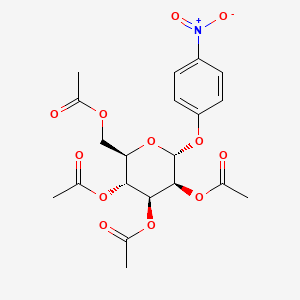

![molecular formula C₂₃H₃₆N₂O₈S₂ B1140271 (2S,3S,3''S)-N-[3-(3-Acetoxy-3-methoxycarbonylpropanamido)-3-tert-butoxythiocarbonylpropanoyl]azetidine-2-thiocarboxylic Acid tert-Butyl Ester CAS No. 201283-57-0](/img/structure/B1140271.png)

(2S,3S,3''S)-N-[3-(3-Acetoxy-3-methoxycarbonylpropanamido)-3-tert-butoxythiocarbonylpropanoyl]azetidine-2-thiocarboxylic Acid tert-Butyl Ester

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of azetidine-2-carboxylic acid derivatives, including those similar to the compound , typically involves multiple steps that highlight the versatility of organic synthesis strategies. For instance, Sajjadi and Lubell (2008) discuss the synthesis of enantiopure 3-substituted azetidine-2-carboxylic acids, which involves regioselective allylation, tosylation, and intramolecular N-alkylation steps, among others (Sajjadi & Lubell, 2008). This process could be analogous to the synthesis pathways for the specified compound, highlighting the complexity and precision required in synthesizing such molecules.

Molecular Structure Analysis

The molecular structure of azetidine derivatives is crucial for their potential biological activity. Azetidines are four-membered nitrogen-containing rings, and their 3D structure is significantly influenced by substitutions at various positions. The stereochemistry (2S,3S,3''S) indicates multiple chiral centers, contributing to the molecule's specific three-dimensional orientation and potentially its interaction with biological targets. Although specific analyses of the compound's molecular structure were not directly found, research on similar molecules underscores the importance of stereochemistry in designing biologically active compounds.

Chemical Reactions and Properties

Azetidine derivatives participate in various chemical reactions, leveraging their reactive azetidine ring and functional groups. For example, azetidine is susceptible to ring-opening reactions, which can be used to introduce new functional groups or extend the molecule's framework. The presence of tert-butoxycarbonyl (Boc) groups suggests that the compound can undergo deprotection reactions under acidic conditions, as illustrated by Li et al. (2006), who demonstrated the mild deprotection of tert-butyl carbamates, esters, and ethers using aqueous phosphoric acid (Li et al., 2006).

Applications De Recherche Scientifique

Azetidine-2-Carboxylic Acid Derivatives

Azetidine-2-carboxylic acid (Aze) derivatives have been synthesized to study the influence of conformation on peptide activity. These derivatives are designed as chimeras, blending properties of amino acids with azetidines to investigate their biological activities. Such studies are crucial for understanding peptide structure-activity relationships and for developing novel peptide-based therapeutics (Sajjadi & Lubell, 2008).

Synthesis of Enantiopure Azetidine Derivatives

The synthesis of enantiopure azetidine derivatives has been explored for their potential in creating new pharmacophores and building blocks for drug discovery. For example, the stereoselective synthesis of azetidine derivatives can lead to new classes of beta-lactam antibiotics or compounds with significant biological activities. This highlights the importance of azetidine derivatives in medicinal chemistry and drug synthesis processes (Cainelli, Galletti, & Giacomini, 1998).

Application in Medicinal Chemistry

Azetidines are pivotal in the design of heteroatom-activated beta-lactam antibiotics, showcasing their role in combating bacterial infections. The structural manipulation of azetidine derivatives enables the development of compounds with targeted antimicrobial properties, making them valuable tools in addressing antibiotic resistance (Woulfe & Miller, 1985).

Modular Construction of Azetidines

The strain-release-driven homologation of boronic esters has been applied to the modular synthesis of azetidines, an approach that leverages the high ring strain of azabicyclo[1.1.0]butane. This method offers a versatile pathway for synthesizing azetidine derivatives, which are crucial in medicinal chemistry for their potential use in drug development (Fawcett, Murtaza, Gregson, & Aggarwal, 2019).

Propriétés

IUPAC Name |

tert-butyl (2S)-1-[(3S)-3-[[(3S)-3-acetyloxy-4-methoxy-4-oxobutanethioyl]amino]-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanethioyl]azetidine-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H36N2O8S2/c1-13(26)31-16(21(29)30-8)12-17(34)24-14(19(27)32-22(2,3)4)11-18(35)25-10-9-15(25)20(28)33-23(5,6)7/h14-16H,9-12H2,1-8H3,(H,24,34)/t14-,15-,16-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMPVSDNBRRXKNQ-JYJNAYRXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC(CC(=S)NC(CC(=S)N1CCC1C(=O)OC(C)(C)C)C(=O)OC(C)(C)C)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@@H](CC(=S)N[C@@H](CC(=S)N1CC[C@H]1C(=O)OC(C)(C)C)C(=O)OC(C)(C)C)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H36N2O8S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

532.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2S,3S,3''S)-N-[3-(3-Acetoxy-3-methoxycarbonylpropanamido)-3-tert-butoxythiocarbonylpropanoyl]azetidine-2-thiocarboxylic Acid tert-Butyl Ester | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

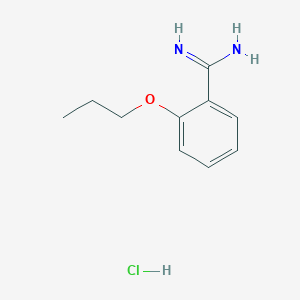

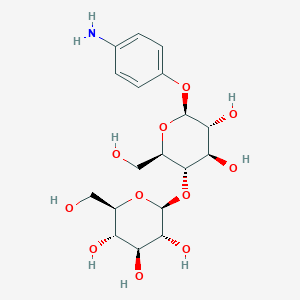

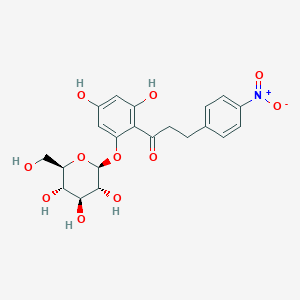

![2-Acetamido-2-deoxy-3,4,6-tri-O-acetyl-N[N-(benzyloxycarbonyl)-epsilon-aminocaproyl]-beta-D-glucopyranosylamine](/img/structure/B1140190.png)

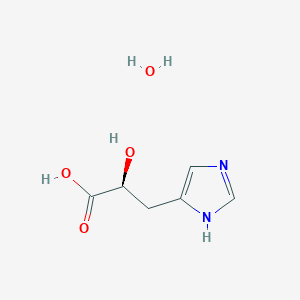

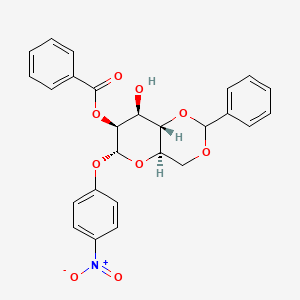

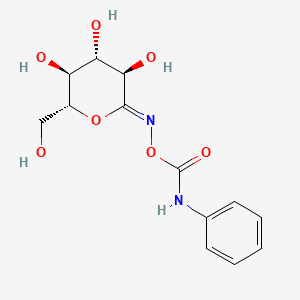

![(NE)-N-[4-(3,4-dichlorophenyl)-3,4-dihydro-2H-naphthalen-1-ylidene]hydroxylamine](/img/structure/B1140203.png)

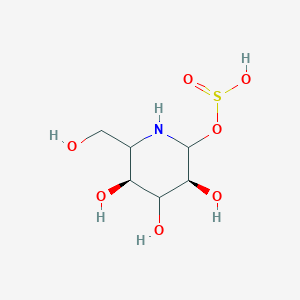

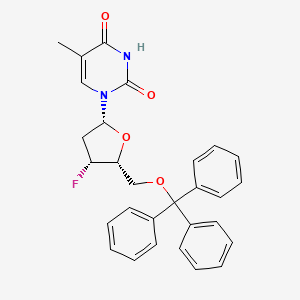

![4-[[4-(Acetyloxy)-3,5-diiodophenyl]methylene]-2-methyl-5(4H)-oxazolone (E/Z Mixture)](/img/structure/B1140210.png)